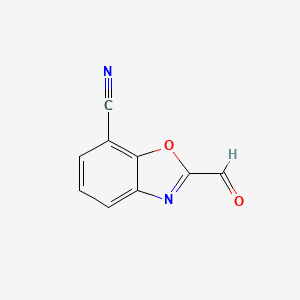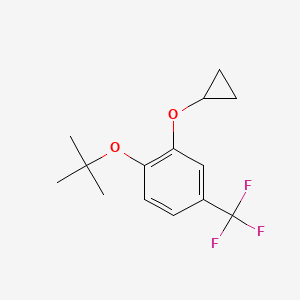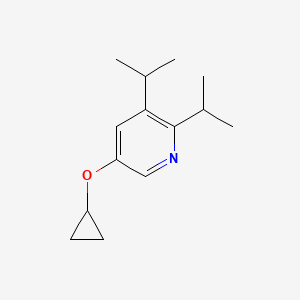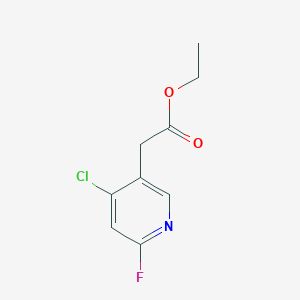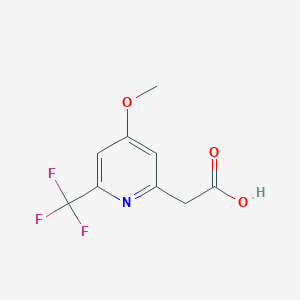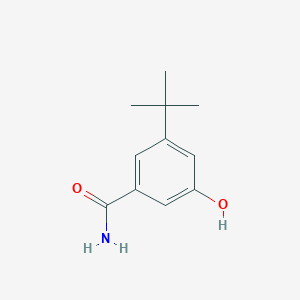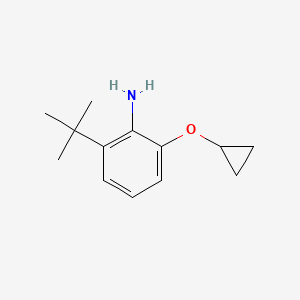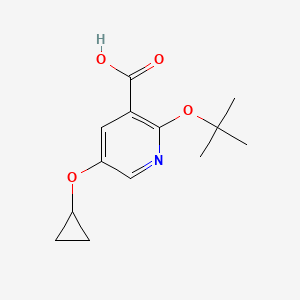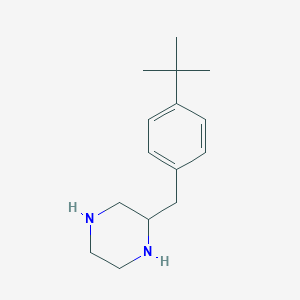
2-(4-Tert-butyl-benzyl)-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Tert-butyl-benzyl)-piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. The compound is characterized by the presence of a tert-butyl group attached to the benzyl moiety, which is further connected to the piperazine ring. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butyl-benzyl)-piperazine typically involves the reaction of 4-tert-butylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis. Additionally, purification techniques, such as distillation or recrystallization, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(4-Tert-butyl-benzyl)-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid, bromine, or sulfuric acid are employed for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzyl ring, leading to a diverse array of derivatives.
科学研究应用
2-(4-Tert-butyl-benzyl)-piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 2-(4-Tert-butyl-benzyl)-piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but they often include binding to active sites, altering protein conformation, or affecting signal transduction processes.
相似化合物的比较
Similar Compounds
4-Tert-butylbenzyl chloride: A precursor in the synthesis of 2-(4-Tert-butyl-benzyl)-piperazine.
Piperazine: The parent compound, which lacks the benzyl and tert-butyl groups.
N-Benzylpiperazine: A similar compound with a benzyl group but without the tert-butyl substitution.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and benzyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C15H24N2 |
|---|---|
分子量 |
232.36 g/mol |
IUPAC 名称 |
2-[(4-tert-butylphenyl)methyl]piperazine |
InChI |
InChI=1S/C15H24N2/c1-15(2,3)13-6-4-12(5-7-13)10-14-11-16-8-9-17-14/h4-7,14,16-17H,8-11H2,1-3H3 |
InChI 键 |
OUDGNZXSKMKMNO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CNCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


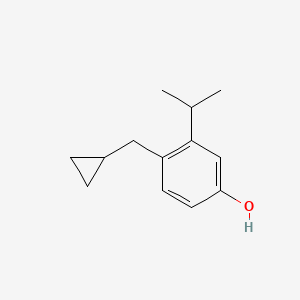
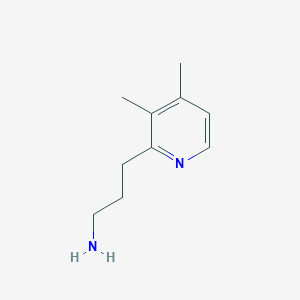
![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)

